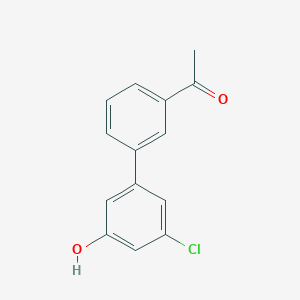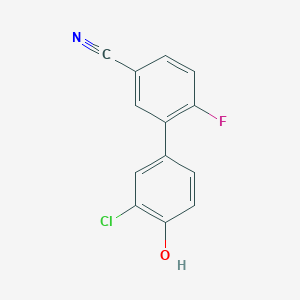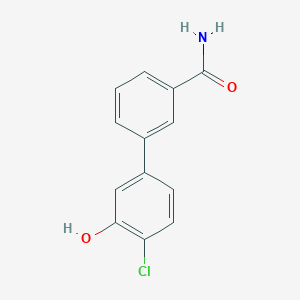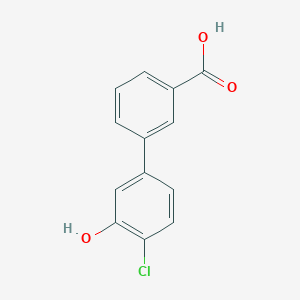
5-(3-Acetylphenyl)-3-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-3-chlorophenol, 95% (5-APC-3-CP) is a chemical compound that is a white, crystalline solid. It is a derivative of phenol and is used in a variety of applications, including as an intermediate in the manufacture of pharmaceuticals and other products. 5-APC-3-CP has a melting point of 189-190°C, a boiling point of 360°C, and a density of 1.18 g/cm3. It is soluble in methanol, ethanol, and acetone, but insoluble in water.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylphenyl)-3-chlorophenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Acetylphenyl)-3-chlorophenol, 95% are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses. Inhibition of this enzyme can lead to an increase in the amount of acetylcholine in the body, which can have a variety of effects, including improved memory and learning, increased alertness and concentration, and increased muscle strength.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Acetylphenyl)-3-chlorophenol, 95% has several advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and is stable under a variety of conditions. However, it is also highly flammable and can be toxic if inhaled or ingested, so it should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(3-Acetylphenyl)-3-chlorophenol, 95%. One potential use is in the development of new drugs for the treatment of Alzheimer’s disease, as it is believed to act as an inhibitor of the enzyme acetylcholinesterase. Another potential use is in the development of compounds for use as fluorescent probes for imaging in biological systems. Additionally, it could be used in the synthesis of other compounds for use in the synthesis of pharmaceuticals and other products. Finally, it could be used as a reagent in the synthesis of compounds used in the treatment of cancer.
Synthesemethoden
5-(3-Acetylphenyl)-3-chlorophenol, 95% can be synthesized by a two-step process. In the first step, 3-chlorophenol is reacted with acetic anhydride in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 5-chloro-3-acetylphenol. In the second step, the 5-chloro-3-acetylphenol is heated with an acid, such as sulfuric acid or hydrochloric acid, to form 5-(3-Acetylphenyl)-3-chlorophenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)-3-chlorophenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including 5-aminolevulinic acid, which is used in the treatment of certain types of cancer. It has also been used as a reagent in the synthesis of compounds that can be used as fluorescent probes for imaging in biological systems. In addition, it has been used as a reagent in the synthesis of compounds used in the treatment of Alzheimer’s disease.
Eigenschaften
IUPAC Name |
1-[3-(3-chloro-5-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)10-3-2-4-11(5-10)12-6-13(15)8-14(17)7-12/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETGRYMVIZUOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685945 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetylphenyl)-3-chlorophenol | |
CAS RN |
1261971-92-9 |
Source


|
| Record name | 1-(3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














